molecular formula C15H17NO3S B4997629 N-(3-ethoxybenzyl)benzenesulfonamide

N-(3-ethoxybenzyl)benzenesulfonamide

Cat. No.: B4997629
M. Wt: 291.4 g/mol
InChI Key: LKYUGLQNQNGCHW-UHFFFAOYSA-N
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Description

N-(3-Ethoxybenzyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a 3-ethoxybenzyl group. The ethoxy substituent at the benzyl position introduces electron-donating properties, which may influence its pharmacokinetic and pharmacodynamic profiles. Sulfonamides are widely explored for diverse biological activities, including anticancer, antifungal, and enzyme inhibition, depending on substituent patterns .

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-19-14-8-6-7-13(11-14)12-16-20(17,18)15-9-4-3-5-10-15/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYUGLQNQNGCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxybenzyl)benzenesulfonamide typically involves the reaction of 3-ethoxybenzylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-ethoxybenzylamine+benzenesulfonyl chlorideThis compound+HCl\text{3-ethoxybenzylamine} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-ethoxybenzylamine+benzenesulfonyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-ethoxybenzyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: It is used in studies investigating enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(3-ethoxybenzyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can lead to reduced tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Activity

Compound Substituent(s) Key Activity/Property Source
N-(3-Ethoxybenzyl)benzenesulfonamide 3-ethoxybenzyl Inferred: Moderate solubility, potential PPARγ/antifungal activity
Compound 6 () Pyridyl + quinolin-3-yloxy Gold Score (GS): 78.09; PPARγ affinity
Compound 7 () Pyridyl + quinolin-3-yloxy GS: 87.26; Hydrogen bonding score: 7.42
N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide (3) Biphenyl-4-carboxamide Antifungal activity (specific data not shown)
3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamide Indoline-carbonyl IC50: 1.98–9.12 µM (anticancer)

Notable Trends:

  • Electron-Donating Groups : Methoxy/ethoxy groups (e.g., ) may enhance stability but reduce metabolic clearance compared to electron-withdrawing groups like nitro () .
  • Hydrogen Bonding : Higher hydrogen bonding scores correlate with improved target affinity (e.g., Compound 7, GS 87.26 vs. Compound 6, GS 78.09) .

Anticancer Potential

  • This compound : Structural similarity to ’s indoline-carbonyl derivatives suggests possible anticancer activity. However, the ethoxy group may reduce cytotoxicity compared to chloro or nitro substituents .
  • IC50 Values : Analogous compounds exhibit IC50 values as low as 1.98 µM against lung cancer (A549) cells .

Enzyme Inhibition

  • PPARγ Affinity : Pyridyl sulfonamides () show moderate to high Gold Scores (78–87), suggesting this compound could exhibit comparable activity if the ethoxy group supports similar ligand-protein interactions .
  • HIV Integrase Inhibition: Styrylquinoline derivatives with nitro groups () demonstrate enhanced activity, highlighting the importance of electron-withdrawing substituents .

Antifungal Activity

Physicochemical and Crystallographic Properties

  • Crystallographic Stability : Analogs like N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide () show resolution values of 1.82–2.24 Å and Rmerge < 0.1, indicating stable crystal structures .
  • Solubility : Ethoxy groups may enhance solubility compared to methoxy or chloro derivatives (e.g., ) .

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